4-Lauroylmorpholine
Description
4-Lauroylmorpholine is a morpholine derivative featuring a lauroyl (dodecanoyl) group attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and specialty chemicals due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability .
Properties
CAS No. |
5299-67-2 |
|---|---|
Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
1-morpholin-4-yldodecan-1-one |
InChI |
InChI=1S/C16H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16(18)17-12-14-19-15-13-17/h2-15H2,1H3 |
InChI Key |
CIGPQLJUBWRNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key morpholine derivatives for comparison include:
- 4-(4-Nitrophenyl)morpholine (nitrophenyl substituent)
- 4-(4-Nitrophenyl)thiomorpholine (thiomorpholine core with nitrophenyl group)
- 4-(4,6-Dichloropyrimidin-2-yl)morpholine (chloropyrimidinyl substituent)
- 4-[2-(Methylsulphonyl)phenyl]morpholine (methylsulfonylphenyl group)
Table 1: Structural and Functional Comparison
Physicochemical Properties
Lipophilicity :
- The lauroyl group in this compound significantly increases lipophilicity compared to aromatic substituents (e.g., nitrophenyl or chloropyrimidinyl groups). This property is critical for applications requiring lipid membrane penetration, such as drug delivery.
- Thiomorpholine derivatives exhibit higher lipophilicity than morpholine analogues due to sulfur’s larger atomic radius and reduced polarity compared to oxygen .
Solubility and Stability :
- Aromatic substituents (e.g., nitrophenyl) enhance π-π stacking in solid states, as seen in 4-(4-Nitrophenyl)morpholine, which forms face-to-face aromatic interactions . This may reduce aqueous solubility but improve thermal stability.
- Sulfur in thiomorpholine introduces metabolic "soft spots," as it is prone to oxidation, altering pharmacokinetics .
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